N-(2H-1,3-benzodioxol-5-yl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a sulfanylacetamide moiety. Key structural elements include:
- Thieno[3,2-d]pyrimidinone scaffold: A bicyclic system combining thiophene and pyrimidinone rings, which is associated with diverse biological activities, including kinase inhibition and antimicrobial effects.
- Sulfanyl bridge: A sulfur atom linking the thienopyrimidinone core to the acetamide group, enhancing conformational flexibility and redox stability.
- Substituents: A 3-methyl group and 6-phenyl ring on the thienopyrimidinone core, which may influence steric and electronic interactions in biological systems.
This compound’s design suggests optimization for target binding, leveraging the thienopyrimidinone scaffold’s versatility and the benzodioxol group’s pharmacokinetic properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S2/c1-25-21(27)20-15(10-18(31-20)13-5-3-2-4-6-13)24-22(25)30-11-19(26)23-14-7-8-16-17(9-14)29-12-28-16/h2-10H,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJZGXHURWEANQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic synthesis. The process may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thienopyrimidine Core: This involves the condensation of thiophene derivatives with appropriate amines and aldehydes.
Coupling Reactions: The benzodioxole and thienopyrimidine intermediates are coupled using reagents like acyl chlorides or anhydrides to form the final acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.
Reduction: Reduction reactions could target the carbonyl groups in the compound.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Possible applications as an enzyme inhibitor in biochemical assays.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its unique chemical structure.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific interactions with biological targets. It may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related derivatives (Table 1), focusing on core heterocycles, substituents, and functional groups:
Key Observations :
Core Heterocycles: The target compound’s thieno[3,2-d]pyrimidinone core distinguishes it from thieno[2,3-d]pyrimidine derivatives (e.g., ), where the thiophene ring fusion position alters electronic properties and binding interactions .
Functional Groups :
- The sulfanylacetamide group in the target compound contrasts with carboxamide moieties in ’s analogues, which may reduce hydrogen-bonding capacity but improve membrane permeability .
- Benzodioxol vs. Diphenyl/fluoro-iodophenyl : The benzodioxol group in the target compound offers metabolic resistance via steric shielding of the ether oxygen, unlike the halogenated aryl groups in , which enhance target affinity but increase molecular weight .
Substituent Effects: The 3-methyl and 6-phenyl groups on the thienopyrimidinone core may enhance hydrophobic interactions compared to the 3-amino and 2-thioxo groups in ’s compounds, which could participate in hydrogen bonding or disulfide formation .
Pharmacological Implications
- Thienopyrimidinone-based compounds (target and ) are frequently explored as kinase inhibitors or antimicrobial agents due to their planar, aromatic cores. The target’s 6-phenyl group may improve selectivity for hydrophobic binding pockets compared to smaller substituents .
- Pyrido[4,3-d]pyrimidines () with trioxo functionalities are often associated with topoisomerase or dihydrofolate reductase inhibition, highlighting divergent therapeutic applications compared to sulfur-containing analogues .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that exhibits a variety of biological activities. This article delves into its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.
1. Chemical Structure and Synthesis
The compound features multiple functional groups, including a benzodioxole moiety and a thienopyrimidine structure. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzodioxole and thienopyrimidine intermediates. These intermediates are then coupled under controlled conditions to form the final product.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Synthesis of benzodioxole and thienopyrimidine intermediates. |
| 2 | Coupling of intermediates using reagents such as acids and bases to facilitate bond formation. |
| 3 | Purification of the final compound through advanced techniques to ensure quality. |
Antimicrobial Activity
Research indicates that compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, thienopyrimidine derivatives have been shown to exhibit activity against various bacterial strains and fungi .
Anticancer Properties
Studies have highlighted the potential anticancer effects of thienopyrimidine derivatives. These compounds may inhibit specific kinases involved in cancer cell proliferation and survival. For example, derivatives have been reported to act as inhibitors of c-KIT and VEGFR pathways, which are crucial in tumor growth .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Thienopyrimidine derivatives have been evaluated for their ability to reduce inflammation markers in various models, indicating a possible therapeutic role in inflammatory diseases .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, inhibiting their activity.
- Cell Signaling Modulation : It could modulate signaling pathways that regulate cell growth and apoptosis.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate DNA or affect its replication processes.
4. Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to N-(2H-1,3-benzodioxol-5-yl)-2-{...}. Here are some notable findings:
Case Study 1: Antimicrobial Evaluation
A study tested various thienopyrimidine derivatives against a panel of bacteria and fungi. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against multiple strains .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that thienopyrimidine derivatives inhibited the growth of cancer cell lines with IC50 values ranging from 0.5 to 5 µM depending on the specific derivative tested .
5. Conclusion
N-(2H-1,3-benzodioxol-5-yl)-2-{...} represents a promising compound with diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
